2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline
Overview
Description
2-(Aminomethyl)-N-methyl-N-(propan-2-yl)aniline is an organic compound characterized by its complex molecular structure, which includes an aniline derivative with an aminomethyl group and two methyl groups attached to the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of N-methyl-N-(propan-2-yl)aniline with formaldehyde and a reducing agent such as sodium cyanoborohydride.
N-Methylation: Another method includes the N-methylation of 2-(aminomethyl)aniline using methyl iodide in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale reductive amination processes, which are optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives, such as nitro compounds.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are typically employed.
Major Products Formed:
Oxidation: Nitro derivatives, quinones.
Reduction: Primary amines, alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(Aminomethyl)-N-methyl-N-(propan-2-yl)aniline has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: It may bind to specific enzymes or receptors, influencing their activity.
Pathways Involved: The compound can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
2-(Aminomethyl)-N-methyl-N-(propan-2-yl)aniline is unique due to its specific structural features. Similar compounds include:
2-Amino-2-methylpropan-1-ol: A compound with a similar aminomethyl group but different functional groups.
N-Methyl-N-(propan-2-yl)aniline: A related aniline derivative without the aminomethyl group.
2-(Aminomethyl)aniline: A simpler aniline derivative with only one methyl group.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(aminomethyl)-N-methyl-N-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9(2)13(3)11-7-5-4-6-10(11)8-12/h4-7,9H,8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOMQHGYXXPSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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